[(4-Nitrobenzyl)thio]acetic Acid: Synthesis, Characterization, and Application Protocols
[(4-Nitrobenzyl)thio]acetic Acid: Synthesis, Characterization, and Application Protocols
Topic: [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) Content Type: Technical Reference Guide
Executive Summary & Chemical Identity
[(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7) is a bifunctional organosulfur intermediate utilized primarily in medicinal chemistry and surface science. Characterized by a para-nitrobenzyl moiety linked via a thioether bridge to an acetic acid group, it serves as a robust scaffold for introducing the 4-nitrobenzylthio pharmacophore or as a protected thiol precursor.
This guide provides a validated technical framework for its synthesis, purification, and application, moving beyond basic catalog data to offer actionable experimental insights.
Chemical Data Table
| Property | Value |
| CAS Number | 6345-13-7 |
| IUPAC Name | 2-[(4-Nitrophenyl)methylsulfanyl]acetic acid |
| Molecular Formula | C |
| Molecular Weight | 227.24 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~10 (Thiol - if free) |
Core Synthesis Protocol: S-Alkylation Strategy
The most reliable route to CAS 6345-13-7 is the nucleophilic substitution (
Reaction Logic & Mechanism
The reaction relies on the selective S-alkylation of the thioglycolate dianion.
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Deprotonation: Thioglycolic acid (pKa
~3.6, pKa ~10.4) is treated with excess base (NaOH or KOH) to generate the dianion (carboxylate and thiolate). -
Nucleophilic Attack: The highly nucleophilic sulfur atom attacks the benzylic position of 4-nitrobenzyl bromide. The electron-withdrawing nitro group at the para position activates the benzylic carbon, enhancing the reaction rate compared to unsubstituted benzyl halides.
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Acidification: The final workup involves acidification to protonate the carboxylate, precipitating the free acid product.
Mechanistic Visualization
Caption: Step-wise mechanistic pathway from thioglycolic acid deprotonation to final product precipitation.
Experimental Procedure
Safety Note: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Thioglycolic acid has a pungent odor. Perform all operations in a fume hood.
Reagents:
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Thioglycolic acid (10 mmol, 0.92 g)
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4-Nitrobenzyl bromide (10 mmol, 2.16 g)
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Sodium Hydroxide (22 mmol, 0.88 g) dissolved in Water (10 mL)
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Ethanol (15 mL)
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Hydrochloric acid (1 M)
Step-by-Step Protocol:
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Preparation of Thiolate: In a 100 mL round-bottom flask, dissolve thioglycolic acid in the NaOH solution. Stir for 10 minutes at room temperature to ensure formation of the dianion. The solution should be clear.
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Addition: Dissolve 4-nitrobenzyl bromide in warm ethanol (15 mL). Add this solution dropwise to the aqueous thiolate solution over 15 minutes with vigorous stirring.
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Expert Insight: Adding the halide to the thiolate prevents the formation of disulfide byproducts (dithiodiglycolic acid) which can occur if the thiol is oxidized before reaction.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress by TLC (Mobile phase: CHCl
:MeOH 9:1). -
Workup:
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Cool the reaction mixture to room temperature.
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Evaporate the bulk of the ethanol under reduced pressure (rotary evaporator).
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Dilute the aqueous residue with 10 mL of water.
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Precipitation: Acidify the solution carefully with 1 M HCl to pH ~2. The product will precipitate as a pale yellow solid.[1][2]
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Purification:
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Filter the solid using a Buchner funnel.
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Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaBr, NaCl).
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Recrystallization: Recrystallize from hot ethanol/water (1:1) or pure ethanol to obtain analytical grade crystals.
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Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, -COOH)δ 8.18 (d, 2H, Ar-H, ortho to NO |
| IR Spectroscopy | 1700-1725 cm |
| Mass Spectrometry | m/z 226 [M-H]- (ESI Negative mode) |
Applications in Drug Development & Materials Science
Pharmacophore & Enzyme Inhibition
The [(4-nitrobenzyl)thio] moiety is a privileged structure in medicinal chemistry.
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Mechanism: The thioether linkage provides flexibility, allowing the aromatic nitro group to occupy hydrophobic pockets in enzymes.
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Case Study (Antibacterials): Analogues of this acid, particularly when cyclized into thiazolidinones, have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting bacterial cell wall synthesis pathways [1].
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Glycosidase Inhibitors: When coupled to sugars, the 4-nitrobenzylthio group acts as an aglycone mimic, improving binding affinity to beta-galactosidase enzymes compared to oxygen-linked analogues [2].
Surface Chemistry (SAMs)
While less common than long-chain alkanethiols, CAS 6345-13-7 can form Self-Assembled Monolayers (SAMs) on gold surfaces.
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Utility: The sulfur atom anchors to the gold (Au-S bond), exposing the carboxylic acid and nitro groups at the interface. This creates a surface that can be further functionalized (via EDC/NHS coupling to the COOH) or analyzed for electron transfer properties (via the redox-active nitro group).
Synthesis Workflow Visualization
Caption: Validated downstream applications for CAS 6345-13-7 in synthesis and materials science.
References
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Synthesis and antibacterial studies of some 2-(p-substituted benzylidene)-3-(5-methyl-1, 3, 4-thiadiazol-2-yl) thiazolidin-4-one. Scholars Research Library. Available at:
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Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides. PubMed. Available at:
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[(4-Nitrobenzyl)thio]acetic acid - Compound Summary. PubChem. Available at:
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4-Nitrobenzyl bromide synthesis and properties. PrepChem. Available at:
